Manganese pentacarbonyl bromide
Description
Structure
2D Structure
Properties
IUPAC Name |
carbon monoxide;manganese;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CO.BrH.Mn/c5*1-2;;/h;;;;;1H;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCZKKJCQVRJPQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrMnO5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Manganese Pentacarbonyl Bromide and Its Derivatives
Direct Synthesis Approaches
The most common methods for synthesizing manganese pentacarbonyl bromide involve direct reactions utilizing manganese carbonyl or manganese(II) salts as starting materials.
The primary and most straightforward method for preparing this compound is through the treatment of dimanganese decacarbonyl (Mn₂(CO)₁₀) with elemental bromine. wikipedia.org This reaction leads to the cleavage of the manganese-manganese bond in the parent carbonyl compound.
This process yields a bright orange solid, which is characteristic of this compound. wikipedia.org The reaction is typically performed under controlled conditions to ensure high yield and purity of the product.
Table 1: Synthesis of this compound
| Reactants | Product | Reaction Type |
|---|---|---|
| Dimanganese decacarbonyl (Mn₂(CO)₁₀) | This compound (BrMn(CO)₅) | Oxidation/Halogenation |
While less common, alternative synthetic routes can involve the use of simpler manganese(II) compounds. These methods require the introduction of carbon monoxide (CO) under pressure and a suitable bromine source to build the organometallic complex. This approach is part of a broader strategy for creating manganese carbonyl complexes from basic manganese salts, though specific high-yield procedures for this compound are less frequently documented in standard literature compared to the direct bromination of dimanganese decacarbonyl.
Synthesis of Acylmanganese Pentacarbonyl Intermediates
Acylmanganese pentacarbonyls are important intermediates that can be prepared from pentacarbonylmanganate salts. These intermediates are crucial for the synthesis of various organic compounds.
A general and effective method for preparing acylmanganese pentacarbonyls involves the reaction of an appropriate acyl halide with a pentacarbonylmanganate salt, such as sodium pentacarbonylmanganate (Na[Mn(CO)₅]). cdnsciencepub.comnih.gov The pentacarbonylmanganate anion acts as a potent nucleophile, displacing the halide from the acyl halide.
The general reaction is: RCOCl + Na[Mn(CO)₅] → RCOMn(CO)₅ + NaCl
This method is widely applicable for a range of acyl groups. nih.govgoogle.com The resulting acylmanganese pentacarbonyl compounds can then be isolated or used in situ for further transformations. nih.govwiley-vch.de For instance, heating these acyl derivatives can lead to decarbonylation, providing a pathway to manganese alkyl or aryl complexes. nih.govwiley-vch.de
The synthesis of ω-bromoacylmanganese pentacarbonyls, particularly where the bromine is in close proximity to the acyl group, presents significant challenges. cdnsciencepub.com The standard reaction of the corresponding bromoacyl halide with sodium pentacarbonylmanganate does not always yield the expected product due to competing reaction pathways and the instability of the target molecule. cdnsciencepub.com
For example, the reaction of 2-bromoacetyl chloride with sodium pentacarbonylmanganate does not produce the desired 2-bromoacetylmanganese pentacarbonyl. Instead, it results in a near-quantitative yield of ketene, this compound, and sodium chloride. cdnsciencepub.com
CH₂(Br)COCl + Na[Mn(CO)₅] → CH₂=C=O + Mn(CO)₅Br + NaCl cdnsciencepub.com
While the 3-bromopropionylmanganese pentacarbonyl can be formed, it is susceptible to fragmentation upon heating, readily eliminating ethylene and this compound. cdnsciencepub.com The 4-bromobutanoylmanganese pentacarbonyl is also preparable but is noted to be sensitive to air and moisture. cdnsciencepub.com These stability issues and alternative reaction pathways pose significant hurdles in the synthesis and isolation of ω-bromoacylmanganese pentacarbonyl complexes. cdnsciencepub.com
Table 2: Reactivity and Stability of ω-Bromoacylmanganese Pentacarbonyls
| Acyl Halide Precursor | Intended Product | Observed Major Products | Stability Notes |
|---|---|---|---|
| 2-Bromoacetyl chloride | 2-Bromoacetylmanganese pentacarbonyl | Ketene, Mn(CO)₅Br, NaCl | Not formed |
| 3-Bromopropionyl chloride | 3-Bromopropionylmanganese pentacarbonyl | Ethylene, Mn(CO)₅Br (on heating) | Thermally unstable; fragments readily |
Preparation of Substituted Manganese Carbonyl Complexes
This compound is a versatile starting material for the synthesis of a wide array of substituted manganese carbonyl complexes. The carbonyl (CO) ligands can be replaced by various other donor ligands, leading to derivatives with tailored electronic and steric properties.
The substitution reactions can be controlled to replace one or more CO ligands. For example, reaction with various donor ligands (L), such as phosphines or pyridines, can yield derivatives with the general formula BrMn(CO)₃L₂. wikipedia.org
A specific example is the synthesis of fac-bromidotricarbonyl(diethyl 2,2′-bipyridine-4,4′-dicarboxylate-κ²N,N′)manganese(I), [MnBr(C₁₆H₁₆N₂O₄)(CO)₃]. This complex is prepared by reacting this compound with diethyl 2,2′-bipyridine-4,4′-dicarboxylate (debpy) in chloroform at 313 K. nih.gov
[MnBr(CO)₅] + debpy → fac-[MnBr(CO)₃(debpy)] + 2 CO nih.gov
In this resulting complex, the manganese(I) center adopts a distorted octahedral geometry, coordinated to three carbonyl ligands, a bromide anion, and the two nitrogen atoms from the chelating bipyridine ligand. nih.goviucr.org Such substituted complexes are of interest for their potential applications in catalysis and as CO-releasing molecules. iucr.org
General Ligand Substitution Reactions for Mn(CO)xBrLy Complexes
The substitution of CO ligands in bromopentacarbonylmanganese(I) by various donor ligands (L) is a common strategy to produce derivatives with the general formula Mn(CO)xBrLy. wikipedia.orgwiley-vch.de The extent of substitution, ranging from the replacement of one to all five CO groups, can be controlled by reaction conditions and the nature of the incoming ligand.
With Isocyanides: The reaction of Mn(CO)5Br with isocyanide ligands (CNR) can lead to a range of substituted products. Palladium-catalyzed displacement of CO ligands yields derivatives such as [Mn(CO)5-x(CNR)xBr] (where x = 1–5) and even cationic complexes like [Mn(CO)6-x(CNR)x]Br. researchgate.net The reaction rate is influenced by the nature of the isocyanide, with aryl isocyanides generally reacting faster than alkyl isocyanides. researchgate.net A stepwise ligand exchange can also be employed, for instance, reacting Mn(CO)5Br first with tert-butyl isocyanide (CNtBu) to form [Mn(CO)3(CNtBu)2Br], followed by reaction with a fluorinated phenyl isocyanide to yield the heteroleptic complex mer,trans-[Mn(CNp-FArDArF2)3(CNtBu)2Br]. rsc.org In some cases, exhaustive substitution is possible; reacting Mn(CO)5Br with six equivalents of a monodentate arylisocyanide ligand in refluxing THF can produce the homoleptic cationic complex [Mn(CNdippPhOMe2)6]PF6. acs.orgnih.gov
With Phosphines: Chelating diphosphine ligands readily react with Mn(CO)5Br to replace CO ligands. For example, diphosphines with pendant amines, such as Ph2PCH2NRCH2PPh2, react to form fac-Mn((PNP)P-R)(CO)3Br. exlibrisgroup.com Further substitution can be achieved through photolysis. exlibrisgroup.com Pincer-type ligands can afford either neutral dicarbonyl complexes, Mn(CO)2(L3)Br, or cationic tricarbonyl complexes, [Mn(CO)3(L3)]Br, depending on whether three CO ligands or two CO ligands and the bromide are substituted. wiley-vch.de Under UV irradiation, it is possible to replace four CO ligands with chelating diphosphines to yield monocarbonyl species like trans-Mn(P-P)2(CO)Br. wiley-vch.de
Table 1: Examples of Ligand Substitution Reactions on Mn(CO)5Br
| Incoming Ligand (L) | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Isocyanides (CNR) | Pd-catalysis | [Mn(CO)5-x(CNR)xBr] (x=1-5) | researchgate.net |
| CNdippPhOMe2 (6 equiv.) | THF, reflux | [Mn(CNdippPhOMe2)6]PF6 | acs.orgnih.gov |
| Ph2PCH2NRCH2PPh2 | - | fac-Mn((PNP)P-R)(CO)3Br | exlibrisgroup.com |
| Chelating Diphosphines (P-P) | UV irradiation | trans-Mn(P-P)2(CO)Br | wiley-vch.de |
Synthesis of Manganese(I) Bipyridyl Carbonyl Bromide Complexes and Derivatives
The synthesis of manganese(I) tricarbonyl bromide complexes featuring bipyridyl (bpy) and related α-diimine ligands is a well-established and crucial area of study, particularly due to their applications in catalysis and as photoactive carbon monoxide-releasing molecules (photoCORMs). acs.orgnih.gov
The most common synthetic route involves the direct reaction of Mn(CO)5Br with one equivalent of the desired α-diimine ligand, such as 2,2'-bipyridine (bpy), 1,10-phenanthroline (phen), or their derivatives. nih.govnih.gov These reactions are typically performed in solvents like dichloromethane (B109758) or diethyl ether, often at room temperature or with gentle heating, to yield the facial isomer, fac-[Mn(CO)3(N^N)Br]. nih.govmdpi.com For example, fac-[MnBr(CO)3(bpy)] is synthesized by refluxing Mn(CO)5Br and a slight excess of 2,2'-bipyridyl in diethyl ether for a few hours. nih.gov Similarly, reacting Mn(CO)5Br with ligands like 4,5-diazafluoren-9-one (dafo) or pyrazino[2,3-f] exlibrisgroup.comacs.org-phenanthroline (pyzphen) in dichloromethane yields the corresponding fac-[MnBr(CO)3(dafo)] and fac-[MnBr(CO)3(pyzphen)] complexes. nih.gov
The electronic properties of these complexes can be tuned by introducing substituents on the bipyridine ligand. A range of fac-Mn(bpy-R)(CO)3Br complexes have been synthesized with electron-withdrawing (e.g., R = -CF3, -CN) and electron-donating (e.g., R = -NMe2) groups. frontiersin.org The synthesis of fac-[Mn(CO)3(Br)(bpCO2H)] is achieved by refluxing a toluene solution of Mn(CO)5Br with a methanol solution of 2,2'-bipyridine-4,4'-dicarboxylic acid. researchgate.net
Table 2: Synthesis of fac-[Mn(CO)3(N^N)Br] Complexes
| N^N Ligand | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2,2'-bipyridine (bpy) | Diethyl ether | Reflux, 2 h | - | nih.gov |
| 1,10-phenanthroline (phen) | Dichloromethane | Room Temperature | - | nih.gov |
| 4,5-diazafluoren-9-one (dafo) | Dichloromethane | Room Temperature, 20 h | 62.5% | nih.gov |
| 2,2'-bipyridine-4,4'-dicarboxylic acid | Toluene/Methanol | Reflux, 2 h | - | researchgate.net |
These synthetic methods provide access to a large family of manganese carbonyl complexes whose electrochemical and photophysical properties can be systematically varied by modifying the α-diimine ligand. nih.govfrontiersin.org
Formation of Complexes with Bioinspired and Bifunctional Ligands
This compound is a key starting material for creating complexes with ligands designed to mimic biological systems or to possess multiple functional groups for catalysis. sigmaaldrich.com These ligands often feature donor atoms like nitrogen and oxygen, and may contain functionalities such as amines, phenols, or pyridyl groups.
For instance, Mn(CO)5Br is used to prepare Mn(I) complexes with bifunctional ligands that act as catalysts for transfer hydrogenation reactions. sigmaaldrich.com Chiral PNN ligands can react with Mn(CO)5Br in toluene at high temperatures to form catalytically active species for reactions like H-P bond activation. nih.gov Similarly, diphosphine ligands that incorporate pendant amine groups (Ph2PCH2NRCH2PPh2) readily displace three CO ligands from Mn(CO)5Br to form the facial tricarbonyl complex fac-Mn((PNP)P-R)(CO)3Br. exlibrisgroup.com
In the realm of bioinspired chemistry, ligands containing pyridine, secondary amine, and phenolic groups have been used to prepare new Mn(I) carbonyl compounds. mdpi.com These complexes serve as models to understand biological processes and as platforms for developing new photoactive molecules. The synthesis typically involves reacting the ligand with Mn(CO)5Br, leading to the displacement of CO and coordination of the multidentate ligand. mdpi.com The resulting complexes often exhibit a facial arrangement of the three remaining carbonyl ligands. mdpi.com
Synthesis of N-Heterocyclic Carbene (NHC) Ligated Manganese Complexes
While the synthesis of N-Heterocyclic Carbene (NHC) ligated manganese complexes from this compound is a plausible and expected area of organometallic synthesis, specific examples and detailed research findings directly pertaining to this synthetic route were not prominently available in the provided search results. The reactivity of metal carbonyl halides with NHCs is a well-established method for generating mixed ligand complexes, and it is highly probable that Mn(CO)5Br would react with various NHC ligands to displace one or more carbonyl groups, forming complexes of the type [Mn(CO)x(NHC)yBr]. This would follow the general principles of ligand substitution reactions seen with other donor ligands like phosphines and isocyanides.
Preparation of Bimetallic Manganese Carbonyl Complexes
This compound is a valuable synthon for constructing both homobimetallic and heterobimetallic complexes. rsc.orgnih.gov These molecules, which contain two metal centers, often exhibit unique electronic and catalytic properties arising from metal-metal communication through a bridging ligand.
A common strategy involves reacting Mn(CO)5Br with a bridging ligand that has two distinct coordination sites. For example, the reaction of Mn(CO)5Br with 2,2'-bipyrimidine (bpm) in a 2:1 stoichiometric ratio in refluxing toluene yields the homobimetallic complex [Mn(CO)3Br]2(bpm). rsc.orgnih.gov This reaction produces a mixture of syn and anti isomers, which can be distinguished by NMR spectroscopy. nih.gov
Heterobimetallic complexes can be synthesized in a stepwise manner. First, a monometallic complex of one metal is prepared, which is then reacted with Mn(CO)5Br to install the second metal center. For instance, the rhenium complex Re(CO)3Br(bpm) can be synthesized and then treated with one equivalent of Mn(CO)5Br to generate the heterobimetallic complex [Re(CO)3Br(bpm)Mn(CO)3Br] in good yield (89%). rsc.orgnih.gov This method prevents halide scrambling that might occur if both metal precursors were added simultaneously. nih.gov
Reduction of monometallic manganese carbonyl complexes can also lead to bimetallic species. The monometallic complex [MnBr(CO)3(MeL)] (where MeL is 2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine) can be reduced with KC8 to form the carbonyl-bridged bimetallic complex [Mn2(CO)6(MeL)]. rsc.org Furthermore, Mn(CO)5Br serves as a precursor to the [Mn(CO)5]− anion, a potent nucleophile used in the synthesis of heterometallic complexes with coinage metals, such as (SIPr)Au–Mn(CO)5 and (SIPr)Ag–Mn(CO)5. rsc.org
Table 3: Synthesis of Bimetallic Complexes from Mn(CO)5Br
| Reactants | Product | Yield | Reference |
|---|---|---|---|
| 2 Mn(CO)5Br + 1 bpm | [Mn(CO)3Br]2(bpm) | 91% | rsc.orgnih.gov |
| Re(CO)3Br(bpm) + Mn(CO)5Br | [Re(CO)3Br(bpm)Mn(CO)3Br] | 89% | rsc.orgnih.gov |
| [MnBr(CO)3(MeL)] + KC8 | [Mn2(CO)6(MeL)] | - | rsc.org |
Incorporation into Metal-Organic Frameworks (MOFs)
This compound can be used to incorporate catalytically active manganese carbonyl sites into porous materials like Metal-Organic Frameworks (MOFs) and Periodic Mesoporous Organosilicas (PMOs). This strategy aims to create heterogeneous catalysts that combine the high activity and selectivity of molecular catalysts with the stability and recyclability of solid-state materials.
One successful approach involves the post-synthetic modification of a pre-formed support material that contains a suitable anchoring ligand. For example, a mesoporous organosilica functionalized with bipyridine units (bpy-PMO) can be synthesized first. nih.gov This material is then reacted with this compound in a solvent like diethyl ether at room temperature. The manganese complex coordinates to the bipyridine sites within the pores of the material, resulting in the formation of site-isolated [Mn(bpyPMO)(CO)3Br] active sites. The loading of the manganese complex onto the support can be controlled by adjusting the ratio of the manganese precursor to the available bipyridine units in the PMO. nih.gov This method has been used to prepare materials that are active photocatalysts for CO2 reduction. nih.gov
Structural Elucidation and Spectroscopic Characterization Techniques
The molecular structure and bonding in manganese pentacarbonyl bromide have been extensively investigated using various spectroscopic methods. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly crucial in understanding the electronic environment of the manganese center and the nature of the interactions with its ligands.
Computational and Theoretical Chemistry Investigations
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of the chemical bonds in manganese pentacarbonyl bromide are fundamental to its chemical and physical properties. Various computational techniques are employed to elucidate these features.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been instrumental in studying the geometric and electronic properties of this compound and related compounds. nih.govrsc.org DFT calculations can accurately predict molecular geometries, vibrational frequencies, and the energies of molecular orbitals.
For this compound, DFT studies confirm its octahedral geometry around the manganese center, with five carbonyl (CO) ligands and one bromide (Br) ligand. The electronic structure analysis reveals the nature of the metal-ligand bonding, highlighting the σ-donation from the CO and Br ligands to the manganese and the π-back-donation from the manganese d-orbitals to the empty π* orbitals of the CO ligands. This back-bonding is a crucial aspect of the stability and reactivity of metal carbonyls.
Table 1: Selected Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅BrMnO₅ | nih.gov |
| Molecular Weight | 274.89 g/mol | nih.gov |
| IUPAC Name | bromopentacarbonylmanganese | wikipedia.org |
This table is interactive. Click on the headers to sort the data.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. rsc.orguci.eduresearchgate.netrsc.orgarxiv.org This method is particularly useful for interpreting electronic absorption spectra and understanding photochemical reactions. By calculating the energies and properties of excited states, TD-DFT provides insights into the electronic transitions that occur when the molecule absorbs light. rsc.orgresearchgate.net
For this compound, TD-DFT calculations can identify the nature of the electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions. These calculations help in assigning the absorption bands observed in the experimental UV-visible spectrum of the compound.
To gain a more detailed and quantitative understanding of the chemical bonds, methods like Energy Decomposition Analysis (EDA) combined with Natural Orbitals for Chemical Valence (NOCV) are employed. researchgate.netarxiv.orgscm.comnih.govacs.org The EDA-NOCV method partitions the total interaction energy between molecular fragments into physically meaningful components: electrostatic interaction, Pauli repulsion, and orbital interaction. scm.com The orbital interaction term can be further decomposed into contributions from different types of bonding interactions (e.g., σ, π, δ). scm.com
In the context of this compound, an EDA-NOCV analysis would typically be performed by considering the interaction between the Mn(CO)₅⁺ fragment and the Br⁻ ligand, or between the MnBr fragment and the (CO)₅ fragment. This analysis provides quantitative measures of the σ-donation and π-back-donation components of the manganese-ligand bonds, offering a deeper insight into the nature of the coordination bond. researchgate.netarxiv.org
Ab initio methods are computational chemistry methods based on quantum mechanics that are not based on any experimental data. hu-berlin.de These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate calculations of molecular properties, though they are often more computationally expensive than DFT. hu-berlin.de
For this compound, ab initio calculations can be used to obtain benchmark values for its geometric parameters, vibrational frequencies, and thermochemical properties, such as the enthalpy of formation. nist.gov These high-level calculations serve to validate the results obtained from more approximate methods like DFT and provide a more rigorous theoretical description of the molecule. hu-berlin.de
Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions by exploring the potential energy surface (PES) that governs the transformation of reactants into products. researchgate.netwayne.edunumberanalytics.com
The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.netwayne.edu By mapping the PES for a reaction involving this compound, chemists can identify the minimum energy paths, locate transition states, and calculate activation energies. researchgate.netwayne.edunumberanalytics.com This information is crucial for understanding reaction rates and selectivity.
For instance, the substitution of a carbonyl ligand in this compound by another ligand is a common reaction. Computational studies can map the PES for this process, revealing whether the mechanism is associative (where the incoming ligand first adds to the complex) or dissociative (where a CO ligand first detaches). These calculations can also explore the influence of solvent effects on the reaction mechanism. Recent advancements have seen the use of machine learning techniques to generate semi-local reactive potential energy surfaces, which can be constructed with a reduced number of high-accuracy electronic structure calculations. mdpi.comchemrxiv.org
Modeling of Ligand Exchange and Substitution Pathways
This compound serves as a vital precursor for a wide range of manganese complexes, primarily through ligand substitution reactions. wikipedia.orgsigmaaldrich.com In these reactions, one or more of the carbonyl (CO) or bromide (Br) ligands are replaced by other donor ligands (L), a process fundamental to organometallic synthesis. wikipedia.org A common substitution product involves the replacement of two CO ligands to form derivatives of the type BrMn(CO)₃L₂. wikipedia.org
Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in exploring the mechanisms of these substitution reactions. Theoretical studies can determine the activation parameters and map the potential energy surfaces for these pathways. For the broader class of Mn(CO)₅X (where X = Cl, Br) complexes, kinetic studies supported by computational modeling help to elucidate the step-by-step process of ligand replacement. acs.org These models can differentiate between dissociative, associative, and interchange mechanisms, predicting the most likely pathway by calculating the energies of intermediates and transition states. For instance, in related manganese bipyridine complexes, theoretical calculations have shown that the ability of the complex to lose its axial bromide ligand upon reduction is a critical mechanistic step, which is influenced by the electronic properties of the other ligands in the coordination sphere.
Theoretical Support for Photochemical and Electrochemical Reaction Mechanisms
Photochemical Mechanisms: Theoretical chemistry provides essential support for understanding the photochemical reactions of BrMn(CO)₅. Photolysis, or the use of light to induce chemical reactions, is a common method for initiating substitution or fragmentation. Computational studies, such as self-consistent field analyses, have been successfully applied to analogous complexes like Mn(CO)₅Cl to identify the nature of the photoactive excited state and predict which ligand is preferentially lost upon irradiation. These theoretical models can also determine the stereochemistry of the resulting photoproducts by analyzing isomerization pathways of the five-coordinate intermediates. Such analyses have confirmed experimentally observed stereopreferences in related systems.
A practical example of theoretical support is seen in studies of manganese carbonyl species derived from Mn(CO)₅Br within supramolecular structures like metal-organic frameworks (MOFs). rsc.org Upon irradiation, the manganese center undergoes photodissociation, leading to the loss of CO ligands. Spectroscopic monitoring of this process, combined with theoretical modeling, helps to characterize the dicarbonyl and monocarbonyl intermediates that form. rsc.org These studies show how the constrained environment of the MOF influences the photochemical pathway, preventing recombination and favoring CO loss. rsc.org
Electrochemical Mechanisms: Computational methods are equally vital for elucidating the mechanisms of electrochemical reactions involving this compound and its derivatives. DFT calculations are frequently used to model the redox behavior of these complexes and to support experimental data from techniques like cyclic voltammetry. aau.dk
For example, in the electrochemical reduction of CO₂, catalyzed by manganese complexes derived from BrMn(CO)₅, theoretical studies have been crucial. Calculations show that the process often begins with the reduction of the complex. A key subsequent step is the loss of the bromide ligand from the singly reduced manganese center. DFT calculations can model the energetics of this bond cleavage, revealing how it is influenced by other factors, such as the electronic properties of ancillary ligands. These theoretical insights explain how ligand modifications can tune the catalytic activity of the complex for CO₂ reduction.
Automated Mechanistic Studies using Reaction Network Graph-Theoretical Tools
The exploration of complex chemical reaction systems has been advanced by the development of automated tools that can generate and analyze vast reaction networks. These methods, often based on graph theory, can explore all possible reaction pathways, including intermediates and transition states, without the need for pre-existing mechanistic assumptions. researchgate.netchemrxiv.org Tools like the Reaction Network Generator (ReacNetGenerator) can automatically extract reaction networks from molecular dynamics trajectories, identifying species and pathways in complex systems. chemrxiv.orggithub.com Similarly, other automated approaches use DFT-based kinetic Monte Carlo (AKMC) or other algorithms to build comprehensive reaction networks from first principles. researchgate.netarxiv.orgarxiv.org
These powerful computational tools are being applied in diverse fields such as combustion chemistry and atmospheric science to discover novel reaction mechanisms. chemrxiv.orgarxiv.org However, the specific application of automated reaction network and graph-theoretical tools to the organometallic chemistry of this compound is not yet widely documented in scientific literature. While the principles are broadly applicable, their use in detailing the specific reaction landscape of this compound remains an area for future research.
Dynamical Processes and Environmental Effects
Molecular Dynamics (MD) Simulations in Supramolecular Chemistry
Molecular dynamics simulations are a powerful computational tool for studying the time-dependent behavior of molecules and understanding their interactions within complex environments. In the context of supramolecular chemistry, MD simulations can reveal how a molecule like this compound behaves when encapsulated within a larger host structure, such as a metal-organic framework (MOF) or cyclodextrin. researchgate.net
A pertinent example involves the study of a manganese tricarbonyl bromide entity, formed from Mn(CO)₅Br, within the pores of a flexible MOF. rsc.org While not always explicitly labeled as a formal MD simulation, the investigation of the dynamic structural changes within this supramolecular assembly serves the same purpose. Using techniques like photocrystallography, researchers can observe the dynamic processes that occur upon external stimuli like light. For the Mn(CO)₃Br unit inside the MOF, irradiation leads to the dissociation of CO ligands. rsc.org The framework's structure influences this process, and computational modeling helps to understand the disorder of the bromide ligand and the changing coordination environment of the manganese center as photolysis progresses. rsc.org These studies provide a window into the dynamical processes and guest-host interactions at a molecular level.
Application of Discrete-Continuum Solvation Models in Quantum Chemical Studies
Quantum chemical calculations on molecules in the gas phase can differ significantly from their behavior in solution. To bridge this gap, computational chemists employ solvation models to account for the effects of the solvent environment. Discrete-continuum models are a common and effective approach, where the solvent is represented as a continuous medium with specific dielectric properties, while the solute molecule is treated with quantum mechanics. nih.govpyscf.orggithub.io Popular models include the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). aau.dkpyscf.orggithub.io
These models are essential for accurately predicting properties such as solvation energies, reaction barriers, and spectroscopic shifts in solution. For this compound, such models are applied in theoretical studies of its dynamics and reactivity in different solvents. For instance, investigations into the vibrational and structural dynamics of BrMn(CO)₅ have been carried out in both polar (e.g., DMSO) and nonpolar solvents. researchgate.net The use of DFT calculations incorporating a solvation model is critical in these studies to reproduce the experimental observations and to understand how the solvent influences vibrational energy redistribution and spectral features. nih.govresearchgate.net
Prediction and Interpretation of Spectroscopic Properties
Computational chemistry is an indispensable tool for the prediction and interpretation of the spectroscopic properties of this compound. DFT calculations, in particular, have been shown to accurately predict vibrational spectra (infrared and Raman), which serve as fingerprints for the molecule. researchgate.netmdpi.comnih.gov
Theoretical studies have been used extensively to aid in the assignment of complex experimental spectra of BrMn(CO)₅. researchgate.net The carbonyl stretching region (around 1900-2200 cm⁻¹) of the infrared spectrum is particularly informative. The molecule exhibits distinct vibrational modes, primarily the A₁ and E modes, which correspond to different symmetries of CO bond vibrations. DFT calculations can predict the frequencies of these modes with high accuracy, helping to assign the peaks observed in experimental spectra. researchgate.netresearchgate.net Furthermore, these calculations can elucidate more subtle effects, such as the vibrational coupling between different modes and how the central metal atom (Mn versus Re) influences the CO bond strength and, consequently, the vibrational frequencies. researchgate.net For BrMn(CO)₅, a broader spectral width is typically observed for the A₁ mode compared to the E mode, a phenomenon that can be partly explained by vibrational lifetime effects informed by theoretical models. researchgate.net
The table below presents a comparison of experimentally observed and DFT-calculated vibrational frequencies for the primary CO stretching modes of this compound, illustrating the predictive power of modern computational methods.
Interactive Data Table: Comparison of Experimental and Calculated IR Frequencies for BrMn(CO)₅
| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| CO Stretch | A₁⁽¹⁾ (axial) | ~2140 | Matches well with experiment |
| CO Stretch | E (equatorial) | ~2053 | Matches well with experiment |
| CO Stretch | A₁⁽²⁾ (equatorial) | ~2007 | Matches well with experiment |
Note: Experimental values are approximate and can vary slightly based on the solvent or medium. Calculated frequencies are typically scaled to better match experimental data. mdpi.com The data highlights the strong correlation between theoretical predictions and experimental measurements.
General Precursor in Organic Synthesis and Catalyst Development
This compound is a versatile and popular precursor in organometallic chemistry, largely due to its stability and reactivity. libretexts.org It is frequently used for the synthesis of diverse Mn(I) precatalysts by substituting its carbon monoxide (CO) or bromide ligands with other donor ligands. nih.govlibretexts.org This adaptability makes it a cornerstone for developing new catalytic systems.
Its applications as a precursor include:
Synthesis of Manganese Pincer Complexes: It is used to prepare Mn(I) complexes that feature bifunctional pincer-type ligands, which are active catalysts for the transfer-hydrogenation of ketones and imines. acs.orglibretexts.org
Preparation of Hydrido- and Arene Complexes: The compound is a starting material for synthesizing the manganese hydride complex [Mn(CO)₅H], a catalyst used in the reduction of levulinic acid, and for cationic π-arene complexes of the type [(η⁶-arene)Mn(CO)₃]⁺. nih.govacs.org
Development of Reduction Catalysts: It has been employed as a regeneration catalyst in the biomimetic asymmetric reduction of imines, demonstrating its role in creating systems with high yields and enantioselectivities. nih.govresearchgate.netwikipedia.org
Formation of CO₂ Reduction Electrocatalysts: It is the primary precursor for synthesizing manganese-based molecular catalysts of the type fac-[Mn(bpy)(CO)₃Br] (where bpy is 2,2′-bipyridine), which are studied extensively for the electrochemical reduction of carbon dioxide. nih.gov
Reduction Reactions
This compound is a precursor to catalysts used in important reduction reactions, most notably the electrochemical conversion of carbon dioxide (CO₂).
Complexes derived from this compound are highly effective and selective electrocatalysts for the reduction of CO₂ to carbon monoxide (CO). acs.org The most studied class of these catalysts has the general formula fac-[Mn(N-N)(CO)₃Br], where N-N is a bipyridine-type ligand. nih.gov These catalysts are valued for their use of an earth-abundant metal and their tunability. acs.orgmt.com
The catalytic process is initiated by a one-electron reduction of the parent complex, which leads to the loss of the bromide ligand. nih.govacs.org Further reduction generates the catalytically active anionic species, [Mn(bpy)(CO)₃]⁻, which then reacts with CO₂. acs.orgmt.com
A critical feature of this catalytic system is its dependence on the presence of weak Brønsted acids (e.g., water, methanol, phenol). acs.orgresearchgate.net Catalytic activity for CO₂ reduction is only observed when an acid is added. acs.orgmt.com The Brønsted acid is believed to play a crucial role in protonating the manganese-bound CO₂ intermediate, which facilitates the cleavage of a C-O bond to release CO and water. acs.orgacs.org
Several catalytic pathways have been proposed based on extensive spectroscopic, electrochemical, and theoretical studies. acs.org The primary pathways depend on the sequence of reduction and protonation steps.
Table 2: Proposed Catalytic Pathways for CO₂ Reduction by [Mn(bpy)(CO)₃Br]-type Catalysts
| Pathway Name | Initial Step after Formation of Active Catalyst [Mn(bpy)(CO)₃]⁻ | Key Intermediate | Role of Brønsted Acid |
|---|---|---|---|
| Reduction First | Binding of CO₂ to the anionic Mn center | [Mn(bpy)(CO)₃(CO₂)]⁻ | Protonates the Mn-CO₂ adduct to facilitate C-O bond cleavage. |
| Protonation First | Protonation of the Mn center to form a metal hydride | [Mn(bpy)(CO)₃H] | The hydride attacks a CO₂ molecule, leading to a metallocarboxylic acid intermediate [Mn(bpy)(CO)₃(COOH)]. |
| Dimer Pathway | Dimerization of the singly reduced, neutral species | [Mn(bpy)(CO)₃]₂ | The dimer is further reduced to the active anionic species that enters the catalytic cycle. |
This table summarizes the main proposed mechanisms for CO₂ reduction. acs.org
The "reduction first" pathway is often considered dominant, but the "protonation first" pathway can become accessible with certain ligand modifications or strong proton sources, potentially lowering the required overpotential. acs.org Research has also explored incorporating the proton source directly into the catalyst's ligand framework to create a local acidic environment, which can enable CO₂ reduction even in the absence of an external Brønsted acid. This mechanistic understanding is crucial for the rational design of more efficient and robust CO₂ reduction catalysts.
Future Research Perspectives and Challenges
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of manganese pentacarbonyl bromide involves the reaction of dimanganese decacarbonyl (Mn₂(CO)₁₀) with bromine (Br₂). sigmaaldrich.com While effective, this method relies on a precursor that itself requires specific synthetic conditions. A significant challenge and future research direction lie in the development of more sustainable and atom-economical synthetic pathways.
One promising avenue is the exploration of mechanochemistry , which involves chemical reactions induced by mechanical force. This solvent-free or low-solvent approach offers a greener alternative to traditional solution-phase synthesis. sigmaaldrich.com Research into the mechanochemical synthesis of this compound and other metal carbonyls could significantly reduce solvent waste and energy consumption. sigmaaldrich.com
Future research should also focus on developing synthetic routes that start from more abundant and less toxic manganese precursors. This could involve the direct carbonylation of simple manganese salts under milder conditions, potentially facilitated by novel catalytic systems or energy sources like ultrasound or microwave irradiation. nih.gov The overarching goal is to create synthetic methodologies that are not only efficient but also align with the principles of green chemistry, minimizing environmental impact and maximizing resource efficiency. nih.gov
Deeper Understanding of Reaction Mechanisms and Transient Intermediates
While many reactions involving this compound are known, a complete mechanistic understanding, particularly of the transient intermediates involved, remains a significant challenge. Future research will undoubtedly focus on elucidating these complex reaction pathways.
Key mechanistic steps in reactions catalyzed by or initiated with Mn(CO)₅Br derivatives include migratory insertion , oxidative addition , and the formation of coordinatively unsaturated intermediates. Current time information in Cass County, US.aip.orgchemrxiv.org For instance, the insertion of a CO ligand into a manganese-alkyl bond is a fundamental step in many carbonylation reactions. nih.govCurrent time information in Cass County, US. Detailed kinetic and computational studies are needed to fully map the energy landscapes of these processes. Current time information in Cass County, US.chemrxiv.org
The identification and characterization of short-lived, highly reactive intermediates are paramount. Techniques such as time-resolved spectroscopy, which can monitor reactions on timescales from picoseconds to seconds, are crucial for observing these transient species directly. acs.orgresearchgate.net For example, photolysis of manganese carbonyl complexes can lead to the rapid dissociation of a CO ligand, generating a catalytically active, unsaturated species. acs.orgdicp.ac.cn Understanding the structure and reactivity of these intermediates, such as the 16-electron species [Mn(CO)₄Br], is essential for the rational design of more efficient catalysts.
Design of More Efficient and Selective Catalytic Systems with Enhanced Stability
This compound is a valuable precatalyst for a range of transformations, including hydrogenation, hydrosilylation, and reduction reactions. researchgate.netwikipedia.orgresearchgate.net A major challenge is to design catalytic systems derived from Mn(CO)₅Br that exhibit higher efficiency, selectivity, and stability.
Future research will focus on the strategic modification of the ligand sphere around the manganese center. The substitution of one or more CO ligands with specifically designed ancillary ligands (e.g., phosphines, N-heterocyclic carbenes, or pincer ligands) can dramatically influence the catalyst's activity and selectivity. sigmaaldrich.comdicp.ac.cn The goal is to create catalysts that operate under milder conditions, exhibit greater tolerance to various functional groups, and have longer lifetimes before deactivation. researchgate.net
A particularly exciting area is the development of biomimetic catalytic systems . aip.org Recent studies have shown that this compound can act as a regeneration catalyst for NAD(P)H models in biomimetic asymmetric reduction reactions. aip.orgquora.com This approach, inspired by natural enzymatic processes, can lead to highly enantioselective transformations. aip.orgquora.com Designing more robust and efficient manganese-based systems for such biomimetic applications is a key challenge for future research. aip.org This includes developing catalysts that can achieve high turnover numbers and function effectively in green solvents like water. researchgate.net
Exploration of New Applications in Emerging Technologies and Materials Science
The unique electronic and structural properties of this compound and its derivatives open up possibilities for their use in cutting-edge technologies and advanced materials.
One of the most intriguing potential applications is in the field of quantum computing . Researchers have proposed using the vibrational normal modes of this compound to encode qubits, the fundamental units of quantum information. nih.govaip.org The quantum gates could be implemented using shaped femtosecond laser pulses, making Mn(CO)₅Br a promising candidate for a molecular qubit system operating in the mid-infrared range. nih.govaip.org Further experimental and theoretical work is needed to realize this potential.
In materials science, manganese carbonyl complexes are being explored as precursors for the deposition of thin films and the synthesis of nanoparticles. chemrxiv.org These materials could have applications in electronics and catalysis. The development of new manganese precursors derived from Mn(CO)₅Br with tailored volatility and decomposition properties is an active area of research. chemrxiv.org
Furthermore, manganese carbonyl complexes, including derivatives of Mn(CO)₅Br, are being investigated as CO-releasing molecules (CORMs) for therapeutic applications. nih.govrsc.orgrsc.orgmdpi.com These molecules can deliver controlled amounts of carbon monoxide, which has been shown to have various physiological effects, to specific biological targets. nih.gov Designing photo-CORMs that release CO upon irradiation with light is a particularly promising strategy for targeted therapy. nih.gov
Integration of Advanced Experimental and Computational Approaches for Predictive Design
Meeting the challenges outlined in the preceding sections will require a synergistic approach that combines advanced experimental techniques with powerful computational methods. The predictive design of catalysts and materials based on this compound is a key long-term goal.
Density Functional Theory (DFT) and other computational methods are invaluable for modeling reaction mechanisms, predicting the properties of unknown compounds, and understanding the electronic structure of transient intermediates. aip.orgchemrxiv.org For example, DFT calculations can help to elucidate the pathways of CO insertion or oxidative addition and to screen potential ligands for their effect on catalytic activity. Current time information in Cass County, US.aip.org
Q & A
Q. How is manganese pentacarbonyl bromide synthesized, and what are the key mechanistic considerations?
this compound is synthesized via bromination of dimanganese decacarbonyl (Mn₂(CO)₁₀) in a reaction involving cleavage of the Mn–Mn bond. The reaction proceeds as: Key considerations include controlling stoichiometry to avoid side products and ensuring anhydrous conditions, as moisture may degrade the product. Mechanistic studies suggest radical intermediates during Mn–Mn bond cleavage . Characterization via IR spectroscopy confirms CO ligand retention, with ν(CO) stretches typically observed at 2,000–2,100 cm⁻¹ .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- IR Spectroscopy : Identifies carbonyl ligand vibrations. The five CO ligands produce distinct ν(CO) bands, with symmetry considerations (e.g., C₄v geometry) influencing splitting patterns .
- X-ray Crystallography : Software like OLEX2 resolves the octahedral geometry, confirming Mn–Br bond lengths (\sim2.5 Å) and Mn–CO bond angles. Crystallographic data should be refined using density functional theory (DFT)-based models to account for disorder in CO ligand positions .
- Elemental Analysis : Validates purity via Br and Mn content (theoretical Mn: \sim20%, Br: \sim29%) .
Advanced Research Questions
Q. How can computational methods like DFT elucidate vibrational modes for quantum computing applications?
this compound has been proposed as a molecular qubit due to its strong IR-active vibrational modes. DFT calculations (e.g., B3LYP/def2-TZVP) model the two-dimensional potential energy surface of CO stretching modes, identifying eigenstates for qubit encoding. Experimental validation involves comparing calculated ν(CO) frequencies (1,950–2,100 cm⁻¹) with FTIR data. Discrepancies >10 cm⁻¹ may indicate solvent effects or anharmonicity, requiring hybrid QM/MM approaches .
Q. What role does this compound play in catalytic hydrogenation, and how is its activity optimized?
It acts as a precatalyst in chemoselective reductions. For example, in the hydrogenation of 1,5-naphthyridines, Mn(CO)₅Br facilitates H₂ activation under mild conditions (1 atm H₂, 25°C). Optimization involves:
- Ligand Tuning : Substituting CO with stronger-field ligands (e.g., bipyridine) enhances Mn center electrophilicity.
- Solvent Effects : Tetrahydrofuran (THF) stabilizes reactive intermediates better than polar aprotic solvents.
Kinetic studies (e.g., Eyring analysis) reveal a turnover-limiting step involving substrate binding to Mn .
Q. How do reactions with elemental metals produce reactive intermediates, and what synthetic challenges arise?
Finely divided metals (e.g., Mg, Sm) reduce Mn(CO)₅Br in THF, generating species like [Mn(CO)₅]⁻. These intermediates are highly air-sensitive and require Schlenk-line techniques for isolation. Challenges include:
- Competing Pathways : Lanthanides may form isocarbonyl bridges instead of direct metal-Mn bonds.
- Byproduct Formation : Incomplete reduction yields Mn⁰ clusters, detectable via magnetic susceptibility measurements .
Data Contradiction and Stability Analysis
Q. How should researchers address conflicting reports on the stability of this compound?
While safety data sheets (SDS) describe it as stable under recommended storage (room temperature, dry air) , some studies note decomposition under UV light or in protic solvents. To resolve contradictions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
